molecular formula C21H19ClN4O2S B11359335 4-chloro-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

4-chloro-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11359335
M. Wt: 426.9 g/mol
InChI Key: MUOHWQDNTIDNOO-UHFFFAOYSA-N
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Description

4-chloro-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The compound also contains a benzamide moiety, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the pyrrolidin-3-yl group: This step involves the reaction of the thiadiazole intermediate with a suitable pyrrolidinone derivative.

    Attachment of the benzamide moiety: The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The chloro group in the benzamide moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, primary amines, or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-chloro-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and pyrrolidinone moiety contribute to its diverse reactivity and potential therapeutic applications.

Properties

Molecular Formula

C21H19ClN4O2S

Molecular Weight

426.9 g/mol

IUPAC Name

4-chloro-N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H19ClN4O2S/c1-2-13-3-9-17(10-4-13)26-12-15(11-18(26)27)20-24-25-21(29-20)23-19(28)14-5-7-16(22)8-6-14/h3-10,15H,2,11-12H2,1H3,(H,23,25,28)

InChI Key

MUOHWQDNTIDNOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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